molecular formula C7H6Cl3NO B12709741 alpha-(Trichloromethyl)-2-pyridinemethanol CAS No. 80673-02-5

alpha-(Trichloromethyl)-2-pyridinemethanol

Cat. No.: B12709741
CAS No.: 80673-02-5
M. Wt: 226.5 g/mol
InChI Key: VQQUQMTWROHDAY-UHFFFAOYSA-N
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Description

Alpha-(Trichloromethyl)-2-pyridinemethanol is an organic compound characterized by a trichloromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(Trichloromethyl)-2-pyridinemethanol typically involves the reaction of 2-pyridinemethanol with trichloromethyl reagents under controlled conditions. One common method is the chlorination of 2-pyridinemethanol using trichloromethyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature control and efficient mixing, ensures consistent product quality and high production rates.

Chemical Reactions Analysis

Types of Reactions

Alpha-(Trichloromethyl)-2-pyridinemethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.

    Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields methyl-substituted pyridines.

    Substitution: Results in various substituted pyridinemethanols depending on the nucleophile used.

Scientific Research Applications

Alpha-(Trichloromethyl)-2-pyridinemethanol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of alpha-(Trichloromethyl)-2-pyridinemethanol involves its interaction with specific molecular targets The trichloromethyl group can form reactive intermediates that interact with enzymes and other proteins, leading to various biological effects

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanol, alpha-(trichloromethyl)-, acetate: Similar in structure but with an acetate group instead of a hydroxyl group.

    Benzotrichloride: Contains a trichloromethyl group attached to a benzene ring instead of a pyridine ring.

Uniqueness

Alpha-(Trichloromethyl)-2-pyridinemethanol is unique due to the presence of both a trichloromethyl group and a pyridine ring, which imparts distinct chemical properties and reactivity

Properties

CAS No.

80673-02-5

Molecular Formula

C7H6Cl3NO

Molecular Weight

226.5 g/mol

IUPAC Name

2,2,2-trichloro-1-pyridin-2-ylethanol

InChI

InChI=1S/C7H6Cl3NO/c8-7(9,10)6(12)5-3-1-2-4-11-5/h1-4,6,12H

InChI Key

VQQUQMTWROHDAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(C(Cl)(Cl)Cl)O

Origin of Product

United States

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